molecular formula C20H18N4O3S2 B12037859 4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide CAS No. 339340-76-0

4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

Cat. No.: B12037859
CAS No.: 339340-76-0
M. Wt: 426.5 g/mol
InChI Key: ZEBIGRKNFQGAEE-UHFFFAOYSA-N
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Description

4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzenesulfonamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions, where a sulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the quinoline core.

    Reduction: Reduction reactions could target the cyano group or the quinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide
  • 4-(2-Amino-3-cyano-5-oxo-4-(furan-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

Uniqueness

The presence of the thiophene ring in 4-(2-Amino-3-cyano-5-oxo-4-(thiophen-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide might confer unique electronic properties, making it distinct from similar compounds with different heterocyclic rings.

Properties

CAS No.

339340-76-0

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

4-(2-amino-3-cyano-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinolin-1-yl)benzenesulfonamide

InChI

InChI=1S/C20H18N4O3S2/c21-10-15-18(12-8-9-28-11-12)19-16(2-1-3-17(19)25)24(20(15)22)13-4-6-14(7-5-13)29(23,26)27/h4-9,11,18H,1-3,22H2,(H2,23,26,27)

InChI Key

ZEBIGRKNFQGAEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CSC=C4)C(=O)C1

Origin of Product

United States

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